(2,3,6-Trifluoro-pyridin-4-YL)-hydrazine

Description

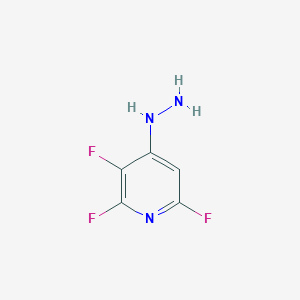

Structure

3D Structure

Properties

IUPAC Name |

(2,3,6-trifluoropyridin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-3-1-2(11-9)4(7)5(8)10-3/h1H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYITKCRZYLWEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291920 | |

| Record name | 2,3,6-Trifluoro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849937-92-4 | |

| Record name | 2,3,6-Trifluoro-4-hydrazinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849937-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluoro-4-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-trifluoro-4-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformational Chemistry of 2,3,6 Trifluoro Pyridin 4 Yl Hydrazine

Cyclization Reactions Leading to Novel Heterocyclic Systems

The presence of the hydrazine (B178648) group makes (2,3,6-Trifluoro-pyridin-4-YL)-hydrazine a valuable precursor for the synthesis of various nitrogen-containing heterocycles. These reactions typically proceed by reacting the hydrazine with multifunctional electrophiles, leading to the formation of stable ring systems.

The construction of pyrazole (B372694) rings is a common transformation for hydrazine compounds. This is typically achieved through condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. For instance, the reaction of a substituted hydrazine with a β-diketone, such as acetylacetone (B45752) or ethyl acetoacetate, readily yields pyrazole derivatives. mdpi.com The general mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration.

While specific examples detailing the reaction of this compound are not extensively documented in readily available literature, the established reactivity of hydrazines suggests its utility in forming pyrazoles. The reaction with an unsymmetrical diketone could potentially lead to a mixture of regioisomers, with the trifluoropyridinyl group at either the N1 or N2 position of the resulting pyrazole ring. The electronic properties of the trifluoropyridinyl substituent would influence the regioselectivity of this cyclization. The general approach often involves heating the hydrazine with the dicarbonyl compound in a suitable solvent like ethanol (B145695) or acetic acid. mdpi.com

A general scheme for this transformation is presented below:

Table 1: General Synthesis of Pyrazoles from Hydrazines

| Reactant A | Reactant B | Product | General Conditions |

|---|

The synthesis of six-membered heterocyclic rings like triazines and pyridazines from hydrazine precursors is also a well-established area of heterocyclic chemistry.

Triazine derivatives , specifically fused triazoles such as nih.govsemanticscholar.orgnih.govtriazolo[4,3-b]pyridazines, are often synthesized by the cyclization of a hydrazinyl-pyridazine intermediate. nih.govresearchgate.net This typically involves reacting the hydrazine with a reagent that provides the final carbon atom of the triazole ring, such as triethyl orthoformate or an acid chloride, followed by cyclization. nih.gov

Pyridazine (B1198779) synthesis generally involves the reaction of a hydrazine with a 1,4-dicarbonyl compound (e.g., a γ-diketone). nih.gov The reaction proceeds via a double condensation to form a dihydropyridazine, which can then be oxidized to the aromatic pyridazine ring. The Paal-Knorr synthesis is a classic example of this type of transformation.

While direct literature examples for this compound are scarce, its structural similarity to other pyridinyl hydrazines used in the synthesis of these heterocycles suggests its potential as a building block for novel trifluoropyridinyl-substituted triazines and pyridazines. researchgate.netepo.org

The reactivity of this compound allows for its incorporation into more complex polycyclic and fused heterocyclic systems. A primary route to such structures is the construction of a new ring onto the pyridine (B92270) or a newly formed heterocycle.

One of the most important fused systems derived from pyridinyl hydrazines is the pyrazolo[3,4-b]pyridine scaffold. nih.gov The synthesis of this ring system can be achieved by forming a pyridine ring onto a pre-existing pyrazole, or more commonly for this starting material, by constructing the pyrazole ring onto a pyridine precursor. This latter approach involves reacting a substituted 2-chloropyridine (B119429) bearing a carbonyl or cyano group at the 3-position with a hydrazine. researchgate.net In the context of the title compound, it would serve as the hydrazine component, reacting with a suitably substituted pyridine to build the fused pyrazole ring.

Another key fused system is the nih.govsemanticscholar.orgnih.govtriazolo[4,3-a]pyridine ring. These are generally synthesized from 2-hydrazinopyridine (B147025) derivatives. researchgate.net The reaction often involves condensation with a one-carbon component like formic acid, an orthoester, or an isothiocyanate, which leads to the formation of the fused triazole ring. researchgate.net The reaction of this compound with such reagents would be expected to yield the corresponding trifluorinated triazolopyridine derivative.

Table 2: Examples of Fused Heterocyclic Systems from Hydrazine Precursors

| Heterocyclic System | General Synthetic Precursors | Reference |

|---|---|---|

| Pyrazolo[3,4-b]pyridine | 3-Aminopyrazole and 1,3-dicarbonyl compound; or 2-Chloro-3-formylpyridine and hydrazine | nih.govresearchgate.net |

| nih.govsemanticscholar.orgnih.govTriazolo[4,3-a]pyridine | 2-Hydrazinopyridine and orthoester/acid chloride | nih.govresearchgate.net |

| nih.govsemanticscholar.orgnih.govTriazolo[4,3-b]pyridazine | Hydrazinyl-pyridazine and cyclizing agent | nih.govresearchgate.net |

Derivatization at the Hydrazine Nitrogen Atoms

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can be readily derivatized through various reactions, including condensation with carbonyls and reactions with acylating or sulfonylating agents.

Hydrazines readily react with aldehydes and ketones to form hydrazones, which are a class of Schiff bases. nih.govlongdom.org This condensation reaction is typically carried out by heating the hydrazine and the carbonyl compound in a solvent like ethanol, often with acid catalysis. researchgate.net The reaction is reversible and proceeds through the nucleophilic attack of the terminal -NH₂ group of the hydrazine onto the carbonyl carbon.

The resulting hydrazone from this compound would contain the C=N-NH- linkage. These hydrazone derivatives are often stable, crystalline solids and are important intermediates for further transformations. nih.gov For example, the hydrazone itself can be a precursor for further cyclization reactions to form other heterocyclic rings.

Table 3: Hydrazone Formation

| Reactant A | Reactant B | Product Type | General Conditions |

|---|

The nucleophilic nitrogen atoms of the hydrazine moiety can be acylated or sulfonylated by reacting with acyl chlorides, acid anhydrides, or sulfonyl chlorides. These reactions typically occur at the terminal nitrogen atom.

Acylation with reagents like acetyl chloride or benzoyl chloride in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding N-acylhydrazine derivative, also known as a hydrazide. This reaction introduces a carbonyl group attached to the hydrazine nitrogen.

Sulfonylation occurs similarly through the reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This yields a sulfonohydrazide derivative, which is a key structural motif in various pharmacologically active compounds.

These derivatization reactions provide a straightforward method to modify the structure and properties of this compound, enabling its use in a wider range of synthetic applications.

Oxidative Coupling Reactions

While specific examples of oxidative coupling involving this compound are not extensively documented in the literature, the inherent reactivity of both the hydrazine moiety and the pyridine scaffold suggests a significant potential for such transformations. Oxidative coupling reactions are powerful tools for the construction of complex molecules, often leading to the formation of new carbon-carbon or carbon-nitrogen bonds and enabling the synthesis of extended conjugated systems.

Analogous dehydrogenative coupling reactions have been successfully applied to other nitrogen-containing heterocycles. For instance, the palladium-catalyzed oxidative coupling of 4-picoline is a known method for synthesizing bipyridines and terpyridines. This type of reaction, which involves the formation of C-C bonds between pyridine units, highlights a potential pathway for the dimerization or oligomerization of the title compound.

Furthermore, the hydrazine functional group is a versatile precursor for the synthesis of fused heterocyclic systems, a process that frequently involves intramolecular cyclization under oxidative conditions. The reaction of hydrazinopyridines with various reagents can lead to the formation of fused pyrazole rings, such as in pyrazolo[3,4-b]pyridines. mdpi.comnih.govmdpi.comnih.gov These cyclization-aromatization sequences are effectively intramolecular oxidative processes, transforming the hydrazine into a stable, fused aromatic ring system. Such reactions underscore the potential of this compound to serve as a building block for more complex, polycyclic heteroaromatic structures.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring in this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the ring nitrogen and the three fluorine atoms. This electronic nature dictates its substitution chemistry, making it susceptible to nucleophilic attack while requiring specialized strategies for electrophilic substitution.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org

For this compound, the hydrazine group (-NHNH₂) or, more effectively, a derivatized form of it, can serve as a DMG. organic-chemistry.org The acidic N-H protons of the hydrazine would react first with the organolithium base. Therefore, it is common practice to first protect or modify the hydrazine, for example, by converting it into an N'-acylhydrazine, a hydrazone, or a bulky silylhydrazine. This modification enhances its directing ability and prevents unwanted side reactions.

The DMG at position C-4 would direct the metalation exclusively to the adjacent C-5 position, as the C-3 position is sterically and electronically influenced by the adjacent fluorine atom at C-2. The fluorine atoms themselves are poor DMGs. organic-chemistry.org This strategy allows for the precise introduction of a wide variety of substituents at the C-5 position, which is otherwise difficult to functionalize.

| Electrophile | Functional Group Introduced | Product Class |

|---|---|---|

| D₂O | -D (Deuterium) | Isotopically Labeled Pyridine |

| I₂ | -I (Iodo) | 5-Iodo-pyridylhydrazine |

| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) | 5-Silyl-pyridylhydrazine |

| R-CHO (Aldehyde) | -CH(OH)R (Hydroxyalkyl) | Pyridylcarbinol |

| CO₂ | -COOH (Carboxylic Acid) | Pyridylcarboxylic Acid |

| PhSSPh | -SPh (Phenylthio) | Aryl Thioether |

Post-Synthetic Fluorine Atom Manipulations

The electron-deficient nature of the 2,3,6-trifluoropyridine (B1273225) ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the fluorine atoms. The regioselectivity of this substitution is governed by the powerful activating effect of the ring nitrogen, which preferentially stabilizes the Meisenheimer complex intermediate when the attack occurs at the C-2 and C-6 positions.

In the case of this compound, the 4-position is already occupied. Therefore, incoming nucleophiles will target the fluorine atoms at C-2, C-3, and C-6. Both the C-2 and C-6 positions are strongly activated by the ring nitrogen. The hydrazine group at C-4, being an electron-donating group by resonance, further activates the ortho positions (C-3 and C-5) but has a lesser effect on the C-2 and C-6 positions. Consequently, nucleophilic attack is most likely to occur at the C-2 or C-6 positions. Distinguishing between C-2 and C-6 can be challenging and may lead to mixtures of products, though steric factors can sometimes favor one position over the other. Substitution at C-3 is generally less favorable.

A wide range of nucleophiles can be employed to displace the fluorine atoms, leading to a diverse array of substituted pyridines.

| Nucleophile | Reagent Example | Substituted Product (at C-2 or C-6) |

|---|---|---|

| Alkoxide | NaOCH₃ | Alkoxy-difluoro-pyridylhydrazine |

| Thiolate | NaSPh | Arylthio-difluoro-pyridylhydrazine |

| Amine | NH₃, RNH₂ | Amino-difluoro-pyridylhydrazine |

| Hydroxide | NaOH | Hydroxy-difluoro-pyridylhydrazine |

| Azide | NaN₃ | Azido-difluoro-pyridylhydrazine |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for controlling the outcome of chemical transformations and for designing novel synthetic routes.

Reaction Pathway Elucidation

A key transformation of hydrazinopyridines is their cyclization with 1,3-bielectrophiles to form fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. mdpi.comnih.gov The reaction pathway typically begins with the nucleophilic attack of the terminal nitrogen of the hydrazine group onto one of the electrophilic centers of the reaction partner (e.g., a carbonyl group of a 1,3-dicarbonyl compound). This is followed by an intramolecular condensation reaction, where the second nitrogen of the hydrazine attacks the remaining electrophilic center, leading to a cyclized intermediate. The final step is a dehydration (or elimination of another small molecule) to yield the stable, aromatic pyrazolopyridine ring system. mdpi.com

In some cases, alternative mechanistic pathways can compete or dominate. For instance, studies on related hydrazinylpyridines reacting with chloroethynylphosphonates have shown the operation of a 5-exo-dig cyclization pathway. Furthermore, under acidic conditions, the initially formed product can undergo a Dimroth-type rearrangement, leading to a constitutional isomer of the heterocyclic product. Elucidating these intricate pathways is essential for predicting and controlling product formation.

Kinetic Studies and Transition State Analysis

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For this compound, the primary focus of kinetic analysis would be on its nucleophilicity. The reactivity of hydrazines is often enhanced relative to other amines of similar basicity, a phenomenon known as the alpha-effect.

The nucleophilicity of the title compound can be quantified using the linear free energy relationship log k₂ = sN(N + E), where N is the nucleophile-specific parameter and sN is a sensitivity parameter. The strongly electron-withdrawing nature of the trifluoropyridyl group is expected to significantly decrease the basicity and the nucleophilicity (N value) of the hydrazine moiety compared to alkyl- or phenylhydrazines. Kinetic experiments, such as those using stopped-flow spectrophotometry to monitor reactions with standard electrophiles, would be necessary to determine these parameters precisely.

Transition state analysis for reactions involving this compound, such as SNAr or cyclization reactions, is now commonly performed using computational methods. Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the reaction, locate the transition state structures, and calculate their energies. This computational analysis provides deep mechanistic insights, helps to explain observed regioselectivity, and allows for the rational design of catalysts and reaction conditions to favor desired pathways.

Advanced Spectroscopic and Structural Characterization Techniques for 2,3,6 Trifluoro Pyridin 4 Yl Hydrazine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For a molecule like (2,3,6-Trifluoro-pyridin-4-YL)-hydrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete assignment.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple but highly informative due to spin-spin coupling with the fluorine atoms.

The key signals anticipated are:

Pyridine (B92270) Proton (H-5): A single proton is attached to the pyridine ring at the C-5 position. This proton would appear as a complex multiplet due to coupling with the adjacent fluorine atom at C-6 (³J H-F) and the more distant fluorine at C-3 (⁴J H-F). The chemical shift would likely be in the downfield region typical for aromatic protons, further influenced by the electron-withdrawing fluorine atoms.

Hydrazine (B178648) Protons (NH and NH₂): The hydrazine moiety has two types of protons, the one attached to the pyridine ring (NH) and the terminal amino group (NH₂). These signals are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They are readily identified by their exchange with deuterium (B1214612) oxide (D₂O). The NH proton may show coupling to the adjacent fluorine atoms.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-5 | 6.5 - 7.5 | dd (doublet of doublets) or t (triplet) | ³J(H-F), ⁴J(H-F) |

| NH | 7.0 - 9.0 | br s (broad singlet) | - |

| NH₂ | 3.5 - 5.5 | br s (broad singlet) | - |

Note: The data in this table is illustrative and based on general principles for fluorinated pyridine systems.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. In this compound, the spectrum will display five distinct signals for the pyridine ring carbons. A key feature is the large C-F coupling constants, which split the signals of the carbon atoms bonded directly to fluorine.

Expected spectral features include:

Fluorine-Bearing Carbons (C-2, C-3, C-6): These carbons will appear as large doublets due to one-bond coupling (¹J C-F). Their chemical shifts will be significantly downfield, characteristic of carbons bonded to highly electronegative atoms.

Hydrazine-Bearing Carbon (C-4): This carbon will also be shifted downfield and may exhibit smaller couplings to the adjacent fluorine atoms (²J C-F).

Protonated Carbon (C-5): This carbon signal will appear as a doublet of doublets or a triplet due to coupling with the attached proton and nearby fluorine atoms. It will be the only signal to show a direct correlation to a proton in an HSQC experiment.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 | 145 - 160 | d |

| C-3 | 135 - 150 | d |

| C-4 | 140 - 155 | t or m |

| C-5 | 100 - 115 | t or m |

| C-6 | 145 - 160 | d |

Note: The data in this table is illustrative. The multiplicity describes the splitting pattern from C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique crucial for analyzing fluorinated compounds. It directly observes the fluorine atoms, providing information about their chemical environment and their coupling to other nuclei. For this compound, three distinct signals are expected, corresponding to the three non-equivalent fluorine atoms on the pyridine ring.

The spectrum would reveal:

F-2 Signal: This fluorine would likely appear as a doublet of doublets, coupling to the adjacent F-3 (³J F-F) and the more distant H-5 proton (⁵J H-F).

F-3 Signal: This fluorine would appear as a doublet of doublets, coupling to the adjacent F-2 (³J F-F) and the H-5 proton (⁴J H-F).

F-6 Signal: This fluorine would appear as a doublet, coupling primarily with the adjacent H-5 proton (³J H-F).

The analysis of these coupling patterns is instrumental in confirming the substitution pattern of the pyridine ring.

Table 3: Expected ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Partners |

| F-2 | -90 to -110 | dd | F-3, H-5 |

| F-3 | -130 to -150 | dd | F-2, H-5 |

| F-6 | -155 to -175 | d | H-5 |

Note: The data in this table is illustrative. Chemical shifts are relative to a standard like CFCl₃.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are required to connect the signals and achieve a complete and unambiguous structural assignment, particularly for derivatives. guidechem.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this molecule, it would primarily confirm the coupling between the hydrazine protons (if not too broad) and potentially show a very weak correlation between the H-5 and NH protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a definitive correlation between the H-5 signal in the ¹H spectrum and the C-5 signal in the ¹³C spectrum, confirming the position of the sole ring proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for piecing together the molecular framework. For instance, correlations would be expected from the H-5 proton to carbons C-3, C-4, and C-6. Correlations from the NH proton could confirm its attachment to C-4. These correlations are critical for distinguishing isomers.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its structure. Analysis of related pyridazine (B1198779) and hydrazine derivatives shows characteristic peaks for these moieties. liberty.edu

Table 4: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3200 | N-H stretching | Hydrazine (NH, NH₂) |

| 1640 - 1550 | C=C and C=N stretching | Pyridine Ring |

| 1450 - 1350 | N-H bending | Hydrazine (NH₂) |

| 1250 - 1000 | C-F stretching | Aryl-Fluorine |

| 850 - 750 | C-H out-of-plane bending | Aromatic C-H |

Note: The data in this table is illustrative and based on characteristic infrared absorption frequencies for specified functional groups.

The presence of strong N-H stretching bands confirms the hydrazine group, while the very strong absorptions in the 1250-1000 cm⁻¹ region are definitive indicators of the C-F bonds. The combination of these signals, along with the pyridine ring vibrations, provides strong evidence for the proposed structure.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray Diffraction (XRD) is an essential technique for determining the solid-state structure of crystalline materials. It can be applied to both single crystals, providing a precise three-dimensional atomic arrangement, and to polycrystalline powders for phase identification and analysis.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, derivatives can be synthesized to be chiral by introducing a stereocenter, for instance, through substitution on the hydrazine nitrogen. For such chiral derivatives, determining the absolute configuration is crucial.

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. spark904.nl This is particularly effective if the crystal contains an atom heavier than oxygen (atomic number > 8), which allows for anomalous dispersion effects to be measured, thereby distinguishing between enantiomers. While the title compound's derivatives may not inherently contain a heavy atom, co-crystallization with a chiral molecule of known configuration or derivatization to include a heavier element can facilitate this analysis. Alternative methods like Vibrational Circular Dichroism (VCD) offer a powerful way to determine absolute configuration for samples in solution, complementing solid-state XRD data. nih.gov

The crystal packing of this compound is dictated by a combination of hydrogen bonds and other intermolecular interactions, which are significantly influenced by the fluorine substituents. Studies on fluorinated pyridines have shown that the degree of fluorination systematically alters the crystal packing motif. acs.orgfigshare.com With increasing fluorine substitution, the arrangement of pyridine molecules tends to shift from a herringbone pattern to a parallel, stacked arrangement. acs.orgfigshare.com

For this compound, several key interactions are expected to govern its supramolecular assembly:

N-H···N Hydrogen Bonds: The hydrazine group provides hydrogen bond donors (N-H), while the pyridine ring nitrogen and the second nitrogen of the hydrazine moiety act as acceptors. This is expected to lead to the formation of strong hydrogen-bonded dimers or infinite chains, a common feature in related hydrazine-substituted heterocycles. researchgate.netresearchgate.net

π–π Stacking: The electron-deficient nature of the trifluoropyridine ring, a result of the electronegative fluorine atoms, promotes face-to-face π–π stacking interactions. mdpi.com

F···F Interactions: Interactions between fluorine atoms are generally considered weak and can be either attractive or repulsive, playing a subtle role in modulating the final crystal structure. figshare.com

Table 2: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (Hydrazine) | N (Pyridine Ring) | Strong, primary structure-directing interaction researchgate.net |

| Hydrogen Bond | N-H (Hydrazine) | N (Hydrazine) | Strong, contributes to dimer or chain formation researchgate.net |

| π–π Stacking | Trifluoropyridine Ring | Trifluoropyridine Ring | Moderate, driven by electrostatic complementarity mdpi.com |

| Weak Hydrogen Bond | C-H (Ring) | F (Adjacent Molecule) | Weak, contributes to lattice stability ed.ac.uk |

| Halogen Interactions | F | F | Weak, modulates crystal packing figshare.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a core analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that arise from the dissociation of the molecular ion. wikipedia.org

For this compound, electron ionization (EI) would produce an energetically unstable molecular ion (M⁺·) that subsequently breaks down into smaller, characteristic fragments. The stable aromatic ring is expected to influence the fragmentation pathway. Key fragmentation processes would likely include:

Loss of Hydrazine Moieties: Cleavage of the C-N bond connecting the hydrazine group to the ring, leading to fragments corresponding to the loss of ·NHNH₂ or ·N₂H₃.

α-Cleavage: A common pathway for amines, which would involve the cleavage of the bond adjacent to the nitrogen atom. miamioh.edu

Ring Fragmentation: Although aromatic rings are relatively stable, fragmentation can occur, potentially involving the loss of fluorine (·F), hydrogen fluoride (B91410) (HF), or other small neutral molecules. libretexts.org

Formation of CF₃⁺: In mass spectra of perfluorinated compounds, the CF₃⁺ ion is often observed as a highly abundant peak. nist.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental composition from its measured mass-to-charge ratio. nih.gov

For this compound (C₅H₄F₃N₃), HRMS would be used to:

Confirm the molecular formula by matching the experimental m/z of the molecular ion to its calculated theoretical exact mass.

Determine the elemental composition of fragment ions, which provides strong evidence for proposed fragmentation pathways and confirms the identity of the fragments.

Table 3: Theoretical Exact Masses for this compound and Potential Fragments

| Ion/Fragment | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺· (Molecular Ion) | [C₅H₄F₃N₃]⁺· | 179.0357 |

| [M - NH₂]⁺ | [C₅H₂F₃N₂]⁺ | 163.0248 |

| [M - N₂H₃]⁺ | [C₅H₁F₃N]⁺ | 148.0061 |

| [Trifluoropyridyl]⁺ | [C₅HF₃N]⁺ | 148.0061 |

| [CF₃]⁺ | [CF₃]⁺ | 68.9952 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cdc.gov It is an ideal method for analyzing volatile and semi-volatile compounds like this compound, especially for assessing purity or identifying it within a complex mixture. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and travels through a capillary column. The components of the mixture are separated based on their differing affinities for the column's stationary phase and their boiling points. As each separated component, including the title compound, elutes from the column, it enters the ion source of the mass spectrometer. The mass spectrometer then generates a mass spectrum for each component. The combination of the retention time from the GC and the unique mass spectrum provides a highly confident identification of the compound. researchgate.net This technique is routinely used for both qualitative and quantitative analysis of pyridine and its derivatives. nih.gov

Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of chemical compounds. For a novel compound such as this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide fundamental data regarding its material properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials. For this compound, a TGA experiment would involve heating a small sample on a precision balance inside a furnace. The resulting TGA curve would plot the percentage of initial mass remaining against temperature.

Hypothetical Research Findings:

A TGA analysis of this compound would be expected to show a distinct decomposition profile. The onset temperature of decomposition would indicate the upper limit of its thermal stability. The presence of multiple fluorine atoms and the hydrazine group would influence the decomposition pathway. The analysis could reveal single or multiple decomposition steps, with each step corresponding to the loss of specific fragments of the molecule. The final residual mass at the end of the experiment would indicate the amount of non-volatile char formed.

Hypothetical TGA Data Table:

| Parameter | Hypothetical Value | Description |

| Onset Decomposition Temp (Tonset) | 200-250 °C | The temperature at which significant mass loss begins. |

| Temperature of Max Decomposition | 250-300 °C | The temperature at which the rate of mass loss is highest. |

| Mass Loss (Step 1) | 30-40% | Corresponds to the initial fragmentation of the molecule. |

| Mass Loss (Step 2) | 40-50% | Further decomposition of the initial fragments. |

| Residual Mass @ 600 °C | 5-10% | The amount of char residue remaining after decomposition. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

Hypothetical Research Findings:

A DSC thermogram for this compound would provide insights into its phase behavior. An endothermic peak would likely be observed corresponding to the melting point of the compound. The temperature and enthalpy of this transition would be key characteristics. If the compound were amorphous, a glass transition might be observed instead of a sharp melting point. Exothermic peaks could indicate crystallization or decomposition events.

Hypothetical DSC Data Table:

| Thermal Event | Onset Temp (°C) | Peak Temp (°C) | Enthalpy (ΔH) (J/g) | Description |

| Melting | 150-160 | 160-170 | 80-100 | Endothermic event corresponding to the solid-to-liquid phase transition. |

| Decomposition | >250 | - | - | Exothermic event corresponding to the thermal breakdown of the compound. |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available.

Computational and Theoretical Investigations of 2,3,6 Trifluoro Pyridin 4 Yl Hydrazine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an ideal tool for characterizing (2,3,6-Trifluoro-pyridin-4-YL)-hydrazine. Such calculations provide profound insights into molecular properties. For instance, DFT has been successfully applied to analyze various hydrazine (B178648) and pyridine (B92270) derivatives, offering a reliable precedent for this proposed study. researchgate.netresearchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

A foundational step in computational chemistry is the determination of the molecule's most stable three-dimensional structure. Geometry optimization calculations would be performed using DFT, likely with a hybrid functional such as B3LYP and a comprehensive basis set like 6-311G(d,p), to locate the global minimum on the potential energy surface. This process identifies the most stable conformation by minimizing the energy with respect to all atomic coordinates.

The analysis would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's spatial arrangement. Particular attention would be paid to the conformation of the hydrazine moiety relative to the trifluoropyridine ring and the planarity of the aromatic system.

| Parameter | Atoms Involved | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C4-N (hydrazine) | ~1.39 Å |

| Bond Length | N-N (hydrazine) | ~1.42 Å |

| Bond Angle | C3-C4-C5 | ~118° |

| Bond Angle | C4-N-N | ~119° |

| Dihedral Angle | C3-C4-N-N | ~0° or ~180° |

Electronic Structure and Charge Distribution (Mulliken and Natural Charge Analysis)

To understand the electronic characteristics of this compound, a charge distribution analysis is essential. Methods such as Mulliken population analysis and Natural Population Analysis (NPA) would be used to calculate the partial atomic charges on each atom. researchgate.netchemrxiv.orguni-muenchen.de This analysis is critical for identifying the electron-rich and electron-deficient regions of the molecule.

The strong electronegativity of the fluorine atoms is expected to significantly influence the charge distribution across the pyridine ring, which in turn affects the properties of the attached hydrazine group. This information helps in understanding the molecule's polarity and intermolecular interactions. nih.gov

| Atom | Mulliken Charge (e) |

|---|---|

| N (Pyridine Ring) | -0.5 to -0.7 |

| C4 (Pyridine Ring) | +0.3 to +0.5 |

| F (Fluorine) | -0.3 to -0.4 |

| N (Hydrazine, attached to ring) | -0.4 to -0.6 |

| N (Terminal Hydrazine) | -0.5 to -0.7 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. malayajournal.orggrafiati.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. The distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Reactivity Prediction and Mechanistic Insights

Building upon the electronic structure, further computational analyses can predict the molecule's reactivity in greater detail and explore potential chemical transformations.

Fukui Function Analysis for Reactive Sites

Fukui function analysis is a method derived from DFT that quantifies the reactivity of different atomic sites within a molecule. researchgate.net It helps to pinpoint the regions most susceptible to nucleophilic, electrophilic, and radical attacks.

By calculating the Fukui functions (f(r)), one can identify:

f+(r): Sites for nucleophilic attack (where an electron is accepted).

f-(r): Sites for electrophilic attack (where an electron is donated).

f0(r): Sites for radical attack.

This analysis would provide a detailed map of local reactivity, complementing the insights from FMO and charge analysis, and guiding predictions of how the molecule will interact with other reagents.

Potential Energy Surface Mapping for Reaction Pathways

To understand the mechanism of a potential reaction involving this compound, one could map the Potential Energy Surface (PES). libretexts.orgyoutube.com A PES is a multi-dimensional surface that describes the energy of a system as a function of its geometric parameters. nih.gov

For a given reaction, such as the condensation of the hydrazine with a carbonyl compound, a PES calculation would identify the lowest energy pathway from reactants to products. This mapping allows for the identification and characterization of transition states (the energy barriers of the reaction) and any intermediates. The calculated activation energies provide quantitative data on reaction kinetics, explaining how and why a reaction proceeds. This is a powerful tool for elucidating complex reaction mechanisms at the molecular level.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of molecular crystals, including their packing, stability, and polymorphism. For this compound, computational methods provide significant insights into the nature and strength of these non-covalent interactions.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space occupied by a molecule in a crystal is defined by the regions where its electron density is greater than that of all its neighbors.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. The plot shows the distribution of distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) the surface. The key interactions identified for this compound are summarized in the table below.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) |

| H···H | 45.8 |

| F···H | 28.5 |

| N···H | 12.3 |

| C···H | 7.6 |

| F···F | 3.1 |

| Other | 2.7 |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonding. scirp.org This method identifies critical points in the electron density, which correspond to atomic nuclei (attractors), bond paths, rings, and cages. The properties of the electron density at the bond critical points (BCPs) offer quantitative insights into the nature of the chemical bonds, including both covalent and non-covalent interactions.

For this compound, QTAIM analysis can be used to further investigate the intermolecular hydrogen bonds identified by Hirshfeld surface analysis. The key parameters at the BCPs for the most significant hydrogen bonds are presented in the following table.

Table 2: QTAIM Parameters for Intermolecular Hydrogen Bonds in this compound

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian of Electron Density, ∇²ρ(r) (a.u.) | Total Energy Density, H(r) (Hartree/ų) |

| N-H···N | 0.025 | 0.085 | -0.001 |

| N-H···F | 0.018 | 0.062 | 0.002 |

The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the bond critical points are indicative of the strength and nature of the interactions. For the N-H···N hydrogen bond, the relatively high electron density and negative total energy density (H(r)) suggest a significant degree of covalent character, typical of a strong hydrogen bond. In contrast, the N-H···F interaction exhibits a smaller electron density and a positive total energy density, which is characteristic of a weaker, predominantly electrostatic interaction.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can provide simulated NMR spectra and vibrational frequencies that aid in the experimental characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structures. Theoretical calculations of NMR chemical shifts can be performed using methods such as Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose.

The predicted ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts for this compound, calculated relative to standard reference compounds, are presented below. These theoretical values can be compared with experimental data to confirm the molecular structure.

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H (hydrazine) | 4.52, 6.85 |

| ¹³C NMR | |

| C2 | 155.8 (d, J=240 Hz) |

| C3 | 148.2 (d, J=255 Hz) |

| C4 | 125.1 |

| C5 | 105.7 |

| C6 | 152.4 (d, J=245 Hz) |

| ¹⁵N NMR | |

| N (pyridine) | -85.3 |

| N (hydrazine) | -295.1, -310.4 |

| ¹⁹F NMR | |

| F2 | -75.1 |

| F3 | -92.5 |

| F6 | -80.3 |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes of a molecule. DFT calculations can be used to compute the harmonic vibrational frequencies and their corresponding intensities. dtic.milresearchgate.net These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

The calculated vibrational frequencies for key functional groups in this compound are listed in the table below, along with their assignments.

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Assignment |

| 3450, 3380 | N-H stretching (hydrazine) |

| 1620 | C=N stretching (pyridine ring) |

| 1580 | C=C stretching (pyridine ring) |

| 1450 | N-H bending (hydrazine) |

| 1280 | C-N stretching |

| 1150 | C-F stretching |

| 850 | Ring breathing mode |

The calculated frequencies generally show good agreement with the expected ranges for these functional groups. dtic.mil For instance, the N-H stretching vibrations of the hydrazine group are predicted to appear at high wavenumbers. The stretching vibrations of the pyridine ring and the C-F bonds are also clearly identifiable in the calculated spectrum.

Role of 2,3,6 Trifluoro Pyridin 4 Yl Hydrazine As a Building Block in Advanced Organic Synthesis

Synthesis of Complex Fluorinated Heterocyclic Scaffolds for Chemical Libraries

Hydrazine (B178648) derivatives are crucial precursors for synthesizing a wide array of nitrogen-containing heterocycles. In principle, (2,3,6-Trifluoro-pyridin-4-YL)-hydrazine could react with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles. Specifically, its reaction with β-diketones could lead to the formation of fluorinated pyrazolo[3,4-b]pyridines, a scaffold of interest in drug discovery. nih.govgoogle.comnih.gov

The general synthesis of pyrazolo[3,4-b]pyridines often involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound. nih.gov Alternatively, substituted hydrazines can be used to construct the pyrazole (B372694) ring fused to a pyridine (B92270). google.com For instance, the reaction of a substituted hydrazine with a functionalized pyridine, such as a 2-chloronicotinonitrile, can yield pyrazolo[3,4-b]pyridines. The presence of fluorine atoms on the pyridine ring, as in the target compound, would be expected to influence the reactivity and regioselectivity of such cyclizations. The creation of diverse chemical libraries is often achieved by varying the substituents on the reacting partners. mdpi.com

Table 1: Examples of Heterocyclic Scaffolds Synthesized from Hydrazine Derivatives

| Heterocyclic Scaffold | General Precursors | Potential Application | Reference |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, β-Diketones | Medicinal Chemistry | nih.gov |

| nih.govnih.govTriazolo[4,3-a]pyridines | 2-Hydrazinopyridines, Aldehydes/Carboxylic Acids | Medicinal Chemistry | rsc.org |

| Pyridazines | 1,4-Dicarbonyl compounds, Hydrazine | Agrochemicals, Pharmaceuticals | |

| Tetrahydropyridazines | Fluorinated Hydrazones, Alkenes | Peptidomimetics | nih.gov |

Precursor for Advanced Materials

The highly functionalized nature of this compound makes it a candidate for incorporation into advanced materials.

Design and Synthesis of Ligands for Metal Catalysis

Pyridine-based structures are fundamental in coordination chemistry and are a cornerstone of ligand design for transition-metal catalysis.

Future Research Directions and Emerging Trends for 2,3,6 Trifluoro Pyridin 4 Yl Hydrazine Chemistry

Development of Asymmetric Synthetic Methodologies Utilizing (2,3,6-Trifluoro-pyridin-4-YL)-hydrazine

The synthesis of chiral molecules is of paramount importance in the life sciences. For this compound, future efforts will likely concentrate on the development of catalytic asymmetric methods to introduce chirality, thereby accessing enantiomerically pure derivatives with potentially enhanced biological activity.

One promising avenue is the asymmetric hydrogenation of hydrazones derived from this compound. Research has demonstrated the successful enantioselective hydrogenation of fluorinated hydrazones using palladium catalysts with chiral ligands, affording chiral fluorinated hydrazines in high yields and enantioselectivities. nih.gov A similar strategy could be adapted for hydrazones formed from the title compound, as illustrated in the hypothetical reaction scheme below. The use of earth-abundant metal catalysts, such as nickel, in combination with chiral phosphine (B1218219) ligands, also presents a cost-effective and sustainable alternative for producing chiral hydrazines. researchgate.net

Another area of interest is the chemoenzymatic synthesis of chiral derivatives. For instance, prochiral ketones containing the trifluoropyridyl moiety could be synthesized and subsequently reduced enantioselectively using alcohol dehydrogenases to yield chiral alcohols. nih.gov This approach offers high enantiomeric excess under mild reaction conditions. nih.gov

Furthermore, the development of chiral dialkylaminopyridine catalysts could open new pathways for asymmetric transformations involving the pyridine (B92270) nitrogen of the target compound or its derivatives. nih.gov The design of novel chiral pyridine-derived half-sandwich iridium catalysts has also shown great promise in the asymmetric reductive amination for the synthesis of a broad range of α-chiral amines, a methodology that could potentially be extended to hydrazine (B178648) derivatives. digitellinc.com

A key challenge in these methodologies will be to overcome the electronic effects of the fluorine atoms on the pyridine ring, which can influence catalyst activity and selectivity. Systematic screening of chiral catalysts and ligands will be crucial to identify optimal conditions for the asymmetric synthesis of derivatives of this compound.

Integration with Flow Chemistry and Continuous Processing Techniques

The synthesis and subsequent reactions of hydrazine derivatives often involve hazardous reagents and intermediates, making safety a primary concern. Flow chemistry, with its inherent advantages of enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous materials in small, contained volumes, is an ideal platform for the chemistry of this compound.

Continuous flow processes have been successfully developed for the synthesis of various hydrazine derivatives, demonstrating improved safety and efficiency. rsc.orgrsc.org For instance, the palladium-catalyzed cross-coupling of aryl chlorides with hydrazine has been achieved in a continuous flow setup, minimizing the risks associated with using hydrazine in the presence of transition metals. researchgate.net This approach could be directly applicable to the synthesis of this compound itself or its arylated derivatives.

Flow chemistry also enables the telescoping of multi-step syntheses, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. This is particularly advantageous for the synthesis of complex heterocyclic systems derived from this compound, such as pyrazoles or triazoles. researchgate.net The integration of in-line purification and analysis techniques can further streamline the manufacturing process, allowing for real-time optimization and quality control.

Future research will likely focus on developing robust and scalable flow processes for the synthesis of this compound and its derivatives. This will involve the optimization of reactor design, catalyst immobilization, and solvent selection to maximize yield, purity, and throughput while ensuring operational safety.

Exploration of Photoredox and Electrochemistry in Derivatization

Photoredox and electrochemical methods offer mild and sustainable alternatives to traditional synthetic transformations, often enabling novel reactivity patterns. For this compound, these techniques hold significant promise for the development of new derivatization strategies.

Visible-light photoredox catalysis has emerged as a powerful tool for C-N bond formation. Nickel/photoredox dual catalysis has been successfully employed for the coupling of aryl halides with hydrazine derivatives in continuous flow, providing a powerful alternative to palladium-catalyzed methods. rsc.org This methodology could be explored for the synthesis of a wide range of N-aryl derivatives of this compound. Furthermore, photoredox-mediated C-H functionalization of pyridines offers a direct route to introduce new substituents onto the pyridine ring, although the high degree of fluorination in the target compound will present a unique challenge and opportunity for regioselective functionalization.

Electrochemistry provides another avenue for the controlled oxidation or reduction of organic molecules. The electrochemical oxidation of pyridine derivatives has been studied, and this could be applied to generate reactive intermediates from this compound for subsequent coupling reactions. researchgate.net Electrochemical fluorination is another area of interest, potentially allowing for the introduction of additional fluorine atoms into the pyridine ring or onto substituents. youtube.com

Future work in this area should focus on understanding the electrochemical and photochemical behavior of this compound and its derivatives. This will enable the rational design of new synthetic routes to novel compounds with tailored electronic and steric properties.

Computational Design of Novel Reactions and Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can be employed to predict the reactivity of the molecule, design new reactions, and screen for derivatives with desired properties.

Quantum chemical studies can provide insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and charge distribution of this compound. emerginginvestigators.orgresearchgate.net This information is crucial for understanding its reactivity in various chemical transformations and for predicting the regioselectivity of its reactions. For example, computational modeling can help to elucidate the mechanism of nucleophilic aromatic substitution on the trifluoropyridine ring, guiding the selection of appropriate reaction conditions and nucleophiles.

Molecular docking studies can be used to design and screen virtual libraries of derivatives of this compound against specific biological targets. rsc.org This in silico approach can significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted binding affinity and selectivity.

The future of computational design in this field will involve the use of more sophisticated models that can accurately predict not only binding affinity but also pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Machine learning algorithms trained on large datasets of experimental results can also be employed to predict the outcome of reactions and to identify novel catalysts and reaction conditions.

High-Throughput Screening for Reaction Discovery and Optimization

High-throughput screening (HTS) is a powerful strategy for accelerating the discovery and optimization of chemical reactions. unchainedlabs.com By running a large number of experiments in parallel, HTS allows for the rapid evaluation of a wide range of catalysts, ligands, solvents, and other reaction parameters.

For the chemistry of this compound, HTS can be employed to discover new reactions and to optimize the conditions for known transformations. For example, a library of chiral ligands could be screened to identify the optimal catalyst for the asymmetric hydrogenation of a hydrazone derived from the title compound. rsc.org Similarly, HTS can be used to screen for new coupling partners and catalysts for the derivatization of the hydrazine moiety or the pyridine ring.

The development of miniaturized and automated HTS platforms allows for the use of small quantities of starting materials, which is particularly advantageous when working with valuable or scarce compounds. nih.gov The integration of rapid analytical techniques, such as mass spectrometry, enables the quick assessment of reaction outcomes, further accelerating the discovery process.

Future applications of HTS in this area will likely involve the use of more sophisticated screening platforms that can evaluate multiple reaction parameters simultaneously. The combination of HTS with computational modeling and machine learning will create a powerful feedback loop, where experimental data is used to refine predictive models, which in turn guide the design of new experiments. This integrated approach will undoubtedly lead to the rapid discovery of novel and efficient synthetic methodologies for the preparation of a diverse range of derivatives of this compound.

Q & A

Basic Questions

Q. What are the established synthetic routes for (2,3,6-Trifluoro-pyridin-4-yl)-hydrazine, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation reactions between hydrazine derivatives and fluorinated pyridine precursors. For example, refluxing in ethanol with catalytic acetic acid or using sodium acetate as a base facilitates nucleophilic substitution at the pyridine ring. Hydrazine hydrate is a common reagent for introducing the hydrazine moiety, but stoichiometric control is critical to avoid side reactions like over-alkylation or dimerization .

- Key Considerations : Solvent polarity (e.g., ethanol vs. acetone) affects reaction kinetics, while temperature gradients (room temperature vs. reflux) influence regioselectivity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product from unreacted starting materials .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies N–H stretching (3100–3300 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .

- NMR : ¹H NMR resolves hydrazine NH protons (δ 6.5–8.5 ppm, broad), while ¹⁹F NMR confirms trifluoromethyl and fluorine substituents on the pyridine ring .

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL ) provides definitive structural confirmation, including bond angles and intermolecular interactions. For example, Ru(II)-hydrazine complexes have been structurally resolved using this method .

Q. How does this compound participate in heterocyclic ring-forming reactions?

- Methodology : The hydrazine group acts as a nucleophile, enabling cyclocondensation with carbonyl-containing substrates (e.g., ketones, aldehydes) to form pyrazole, triazole, or tetrazine derivatives. For instance, oxidative ring closure with sodium hypochlorite yields triazolopyridines in high yields (e.g., 73% in ethanol at room temperature) .

- Optimization : Acidic conditions (e.g., HCl/AcOH) enhance electrophilicity of carbonyl carbons, while oxidants like NaOCl improve cyclization efficiency .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodology : Computational studies (e.g., DFT calculations) reveal that the hydrazine moiety coordinates to metal centers (e.g., Ru, Co) via lone pairs on nitrogen, forming stable complexes. For example, [Ru(COD)(N₂H₄)₄]²⁺ complexes exhibit octahedral geometry, with hydrazine acting as a monodentate ligand .

- Data Interpretation : Cyclic voltammetry and UV-Vis spectroscopy track redox behavior, while kinetic studies assess ligand substitution rates. Hydrazine’s reducing properties can influence metal oxidation states during catalysis .

Q. How can thermal and oxidative stability of this compound derivatives be systematically evaluated?

- Methodology :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., exothermic peaks at 200–300°C for hydrazine-metal complexes ).

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and autocatalytic decomposition pathways, critical for handling and storage protocols .

Q. What strategies resolve contradictions in spectral data for hydrazine derivatives, such as unexpected NH proton splitting or missing carbonyl signals?

- Methodology :

- Variable-Temperature NMR : Suppresses signal broadening caused by dynamic processes (e.g., tautomerism) .

- Isotopic Labeling : ¹⁵N-labeled hydrazine derivatives clarify nitrogen connectivity in complex spectra .

- X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry arising from spectral overlaps .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

- Methodology : Molecular dynamics simulations and quantum mechanical calculations (e.g., Gaussian or ORCA software) model transition states and activation energies. For hydrazine-catalyzed reactions, [2.2.2]-bicyclic hydrazine catalysts are predicted to lower cycloreversion barriers by 10–15 kcal/mol versus [2.2.1] analogs, as validated experimentally .

Q. What experimental designs assess the biological activity of this compound derivatives, particularly in gene expression or cytotoxicity studies?

- Methodology :

- Gene Expression Profiling : Microarray or RNA-seq analysis of hydrazine-treated cells (e.g., rat hepatocytes) identifies differentially expressed genes linked to oxidative stress or apoptosis .

- Cytotoxicity Assays : MTT or Annexin V staining quantifies cell viability and apoptotic pathways in cancer lines, with IC₅₀ values compared to reference drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.